molecular formula C8H7Cl2NO B13801167 1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one CAS No. 64605-39-6

1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one

Cat. No.: B13801167
CAS No.: 64605-39-6
M. Wt: 204.05 g/mol
InChI Key: UGNTYNKAZIJTBV-UHFFFAOYSA-N
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Description

1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one is an organic compound characterized by the presence of an amino group, a chlorine atom, and a ketone functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one typically involves the chlorination of 2-amino-6-chlorobenzaldehyde followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 2-(2-Amino-6-chlorophenyl)ethanol
  • 2-Amino-6-chlorophenol
  • 2-Amino-4,6-dichlorophenol

Comparison: 1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one is unique due to its specific structural features, such as the presence of both an amino group and a ketone functional group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

64605-39-6

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(2-amino-6-chlorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H7Cl2NO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4,11H2

InChI Key

UGNTYNKAZIJTBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCl)N

Origin of Product

United States

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